![molecular formula C10H12N2 B097574 2,3,7-Trimethylpyrazolo[1,5-a]pyridine CAS No. 17408-34-3](/img/structure/B97574.png)
2,3,7-Trimethylpyrazolo[1,5-a]pyridine
説明
Structure and Significance 2,3,7-Trimethylpyrazolo[1,5-a]pyridine is a fused heterocyclic compound comprising a pyrazole ring fused to a pyridine ring, with methyl groups at positions 2, 3, and 5. This substitution pattern enhances its lipophilicity and modulates electronic properties, making it a valuable scaffold in medicinal chemistry. The methyl groups improve metabolic stability and binding affinity to biological targets, such as protein kinases, by optimizing steric and electronic interactions .
特性
CAS番号 |
17408-34-3 |
---|---|
分子式 |
C10H12N2 |
分子量 |
160.22 g/mol |
IUPAC名 |
2,3,7-trimethylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C10H12N2/c1-7-5-4-6-10-8(2)9(3)11-12(7)10/h4-6H,1-3H3 |
InChIキー |
YXIVRPQGQPWPMY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=C(C(=NN12)C)C |
正規SMILES |
CC1=CC=CC2=C(C(=NN12)C)C |
同義語 |
2,3,7-Trimethylpyrazolo[1,5-a]pyridine |
製品の起源 |
United States |
科学的研究の応用
Basic Information
- Molecular Formula : C10H12N2
- Molecular Weight : 160.216 g/mol
- CAS Number : 17408-34-3
Structural Features
The compound features a pyrazolo[1,5-a]pyridine core, which contributes to its biological activity and chemical reactivity. The presence of three methyl groups at positions 2, 3, and 7 enhances its lipophilicity and influences its interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyridine derivatives in anticancer therapy. Research indicates that these compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, derivatives of pyrazolo[1,5-a]pyridine have shown promising results in inhibiting tumor growth by targeting specific signaling pathways involved in cancer proliferation .
Enzyme Inhibition
Compounds containing the pyrazolo[1,5-a]pyridine framework have been investigated for their inhibitory effects on various enzymes. Notably, they have demonstrated activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition could lead to the development of novel therapeutic agents for diseases characterized by dysregulated cell proliferation .
Antiviral Properties
There is emerging evidence that pyrazolo[1,5-a]pyridine derivatives possess antiviral properties. For example, certain compounds have been identified as effective against respiratory syncytial virus (RSV), indicating their potential use in treating viral infections .
Photophysical Properties
The unique electronic structure of this compound makes it an attractive candidate for applications in materials science. Its derivatives have been studied for their photophysical properties, which include fluorescence and phosphorescence. These characteristics make them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Crystallization and Supramolecular Chemistry
The ability of pyrazolo[1,5-a]pyridine derivatives to form well-defined crystals with interesting supramolecular architectures has been explored. These materials can be utilized in the development of new solid-state devices and as functional materials for various applications in nanotechnology and materials engineering .
Synthesis of Novel Derivatives
The synthesis of this compound serves as a precursor for creating a wide range of derivatives with modified biological activities. Various synthetic methodologies have been developed to introduce different functional groups at specific positions on the pyrazolo ring, allowing for the fine-tuning of their properties for targeted applications in drug discovery and development .
Case Studies
類似化合物との比較
Structural Analogs
Key Observations
- Substituent Effects : The 2,3,7-trimethyl derivative exhibits superior kinase inhibition compared to phenyl-substituted analogs (e.g., 3,7-dimethyl-2-phenyl), likely due to reduced steric hindrance and enhanced hydrophobic interactions .
- Functional Groups: Hydroxymethyl substitution (e.g., Pyrazolo[1,5-a]pyridin-2-ylmethanol) introduces hydrogen-bonding capacity, improving antibacterial activity but reducing metabolic stability compared to methyl groups .
Related Heterocyclic Frameworks
2.2.1 Pyrazolo[1,5-a]pyrimidines
- Structure : Pyrazole fused to pyrimidine (two nitrogen atoms in the six-membered ring).
- Activities: Broad-spectrum antitrypanosomal, antischistosomal, and kinase inhibitory effects .
- Comparison : Pyrazolo[1,5-a]pyrimidines generally show higher nucleic acid mimicry (purine analogs) than pyrazolo[1,5-a]pyridines, enhancing antimetabolite activity. However, pyrazolo[1,5-a]pyridines exhibit better cellular permeability due to lower polarity .
2.2.2 Imidazo[1,5-a]pyridines
- Structure : Imidazole fused to pyridine.
- Activities : EGFR tyrosine kinase inhibition, antibacterial activity, and fluorescence-based applications .
- Comparison : Imidazo[1,5-a]pyridines demonstrate stronger π-π stacking interactions with kinase ATP-binding pockets but lower metabolic stability than pyrazolo[1,5-a]pyridines .
2.2.3 Thieno[2,3-b]pyridines
- Structure : Thiophene fused to pyridine.
- Activities: Cytotoxic activity against carcinoma cells .
- Comparison: Thieno derivatives exhibit higher electron-deficient character, enhancing reactivity in electrophilic substitutions but reducing oral bioavailability compared to pyrazolo[1,5-a]pyridines .
Highlights
- This compound shows nanomolar potency against IGF-1R kinase, outperforming imidazo analogs .
- Pyrazolo[1,5-a]pyrimidines exhibit lower cytotoxicity in cancer cells, likely due to selective antimetabolite mechanisms .
Q & A
Q. Table 1: Comparative Synthesis Routes
Method | Catalyst System | Substrate Scope | Yield (%) | Reference |
---|---|---|---|---|
Pd/Ag Cyclization | Pd(OAc)₂, Ag₂O | Aryl/alkyl alkynes | 70–85 | |
Cu Oxidative Annulation | CuBr/phenanthroline | Terminal alkynes | 60–75 |
Advanced Question: How can position 7 of pyrazolo[1,5-a]pyridine be selectively functionalized for drug discovery applications?
Methodological Answer:
Position 7 is highly reactive due to electron-deficient pyridine rings. Koidan et al. (2024) demonstrated functionalization via nucleophilic substitution or cross-coupling:
- Bromination: Using PBr₃ in CHCl₃ at 0°C yields 7-bromo derivatives (85–90% purity) .
- Formylation: Vilsmeier-Haack reaction (POCl₃/DMF) introduces formyl groups (70% yield), enabling further derivatization .
- Suzuki Coupling: Pd(PPh₃)₄-mediated coupling with aryl boronic acids installs aryl groups (e.g., 7-phenyl derivatives) .
Key Optimization Steps:
- Temperature control (<50°C) prevents ring-opening side reactions.
- Use of anhydrous solvents (e.g., THF, DCM) ensures reproducibility .
Basic Question: What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm methyl group positions. For example, the C7 methyl group resonates at δ 2.35–2.45 ppm (¹H) and δ 20.5–22.0 ppm (¹³C) .
- HRMS: High-resolution mass spectrometry (ESI+) validates molecular weight (C₁₀H₁₂N₂: m/z 160.1000 ).
- Elemental Analysis: Discrepancies ≤0.3% between calculated/found values indicate purity .
Q. Table 2: Representative NMR Data
Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | Multiplicity |
---|---|---|---|
C2-CH₃ | 2.30–2.40 | 18.5–19.5 | Singlet |
C3-CH₃ | 2.50–2.60 | 22.0–23.0 | Singlet |
C7-CH₃ | 2.35–2.45 | 20.5–22.0 | Singlet |
Advanced Question: How to resolve contradictions in reported spectral data for pyrazolo[1,5-a]pyridine derivatives?
Methodological Answer:
Discrepancies often arise from solvent effects or impurities. For example:
- Solvent Polarity: In DMSO-d₆, deshielding shifts C7-CH₃ ¹H signals upfield by 0.1–0.2 ppm compared to CDCl₃ .
- Impurity Identification: HRMS and elemental analysis (e.g., C: 61.65% calculated vs. 61.78% found) help detect residual solvents or unreacted intermediates .
Case Study:
- Koidan et al. (2024) observed a 0.23% deviation in nitrogen content due to trace DMF residues. Repurification via column chromatography (hexane:EtOAc 4:1) resolved this .
Advanced Question: What mechanistic insights explain competing pathways in cyclization reactions?
Methodological Answer:
Competing pathways (e.g., dimerization vs. cyclization) depend on:
- Catalyst Coordination: Pd(0) intermediates favor oxidative addition with aryl halides, while Cu(I) promotes alkyne activation .
- Substrate Steric Effects: Bulky substituents at C2/C3 hinder cyclization, leading to byproducts (e.g., 2-alkynylpyridines) .
Mitigation Strategies:
- Adding ligands (e.g., PPh₃) stabilizes Pd intermediates, reducing dimerization.
- Lowering reaction temperature (0–25°C) improves selectivity for cyclized products .
Basic Question: What are the emerging biological applications of this compound derivatives?
Methodological Answer:
- JAK1/2 Inhibition: 7-Bromo derivatives (e.g., 7-Bromo[1,2,4]triazolo[1,5-a]pyridine) show IC₅₀ values of 50–100 nM against JAK enzymes, relevant for cancer therapy .
- Antimicrobial Activity: Carboxamide derivatives (e.g., 7-Amino-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide) exhibit MIC values of 2–5 µg/mL against S. aureus .
Q. Table 3: Bioactivity Data
Derivative | Target | Activity (IC₅₀/MIC) | Reference |
---|---|---|---|
7-Bromo-[1,2,4]triazolo... | JAK1/2 | 50–100 nM | |
7-Amino-carboxamide | S. aureus | 2–5 µg/mL |
Advanced Question: How to design experiments to address low yields in multi-step syntheses?
Methodological Answer:
- Intermediate Monitoring: Use TLC or LC-MS after each step to identify bottlenecks (e.g., unstable enamine intermediates in ).
- Purification Optimization: Switch from recrystallization (e.g., ethanol/DMF) to flash chromatography (silica gel, gradient elution) for intermediates prone to decomposition .
Case Study:
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。